

Technical Guide: Anti-inflammatory Properties of 4-O-Methylgallic Acid

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Compound of Interest

Compound Name: 4-O-methylgallic acid

CAS No.: 4319-02-2

Cat. No.: B1223082

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Executive Summary

4-O-methylgallic acid (4-OMGA), a 3,5-dihydroxy-4-methoxybenzoic acid, represents a critical bioactive metabolite of Gallic Acid (GA).^[1] Unlike its precursor, 4-OMGA exhibits enhanced metabolic stability while retaining potent anti-inflammatory efficacy. This guide analyzes its pharmacological mechanism—specifically the inhibition of NF-κB and MAPK signaling cascades—and provides validated experimental protocols for researchers investigating its therapeutic potential in endotoxemia and chronic inflammatory disorders.

Chemical Identity & Pharmacokinetics

To ensure experimental reproducibility, researchers must distinguish 4-OMGA from its structural analogs, particularly Methyl Gallate (the methyl ester form).

| Feature | 4-O-Methylgallic Acid (4-OMGA) | Methyl Gallate (Methyl Ester) | Gallic Acid (Precursor) |
|-----------------|--|----------------------------------|------------------------------|
| IUPAC Name | 3,5-dihydroxy-4-methoxybenzoic acid | Methyl 3,4,5-trihydroxybenzoate | 3,4,5-trihydroxybenzoic acid |
| Structure | Ether modification at C4-OH | Esterification at Carboxyl group | Free hydroxyls at C3, C4, C5 |
| Bioavailability | High (Major in vivo metabolite) | Moderate (Hydrolyzed to GA) | Low (Rapidly metabolized) |
| Key Source | In vivo conversion of GA by COMT; Vitis vinifera | Terminalia spp.; Paeonia spp.[2] | Tea, Oak bark, Grapes |

Pharmacokinetic Insight: Upon oral administration of Gallic Acid, Catechol-O-methyltransferase (COMT) preferentially methylates the 4-hydroxyl group, generating 4-OMGA. This metabolite persists in plasma longer than the parent compound, suggesting that many "Gallic Acid" effects observed in vivo are actually mediated by 4-OMGA.

Mechanistic Pharmacology

4-OMGA functions as a redox-sensitive signaling modulator. Its anti-inflammatory activity is not merely scavenging free radicals but actively interrupting kinase cascades triggered by Toll-Like Receptor 4 (TLR4) activation.

The NF- κ B Blockade

The nuclear factor-kappa B (NF- κ B) pathway is the central regulator of inflammation. 4-OMGA intervenes at a critical junction:

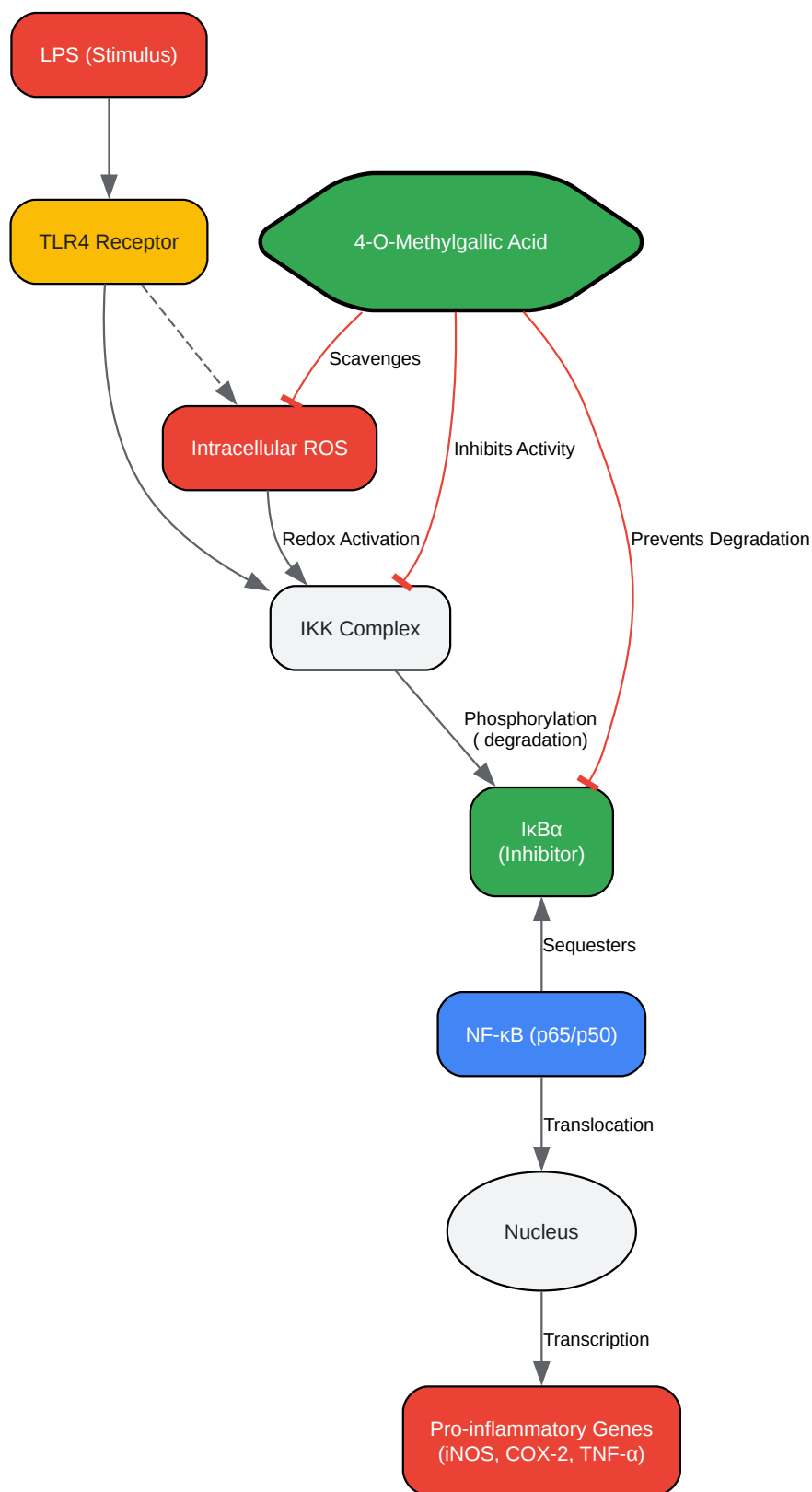
- Stimulus: LPS binds TLR4, recruiting MyD88 and activating the IKK complex.
- Inhibition Point: 4-OMGA prevents the phosphorylation and subsequent degradation of I κ B α (Inhibitor of κ B).[1]
- Outcome: Without I κ B α degradation, the p65/p50 NF- κ B complex remains sequestered in the cytoplasm, unable to translocate to the nucleus.

- Gene Silencing: Transcription of pro-inflammatory genes (iNOS, COX-2, TNF- α , IL-6) is halted.

MAPK & Redox Regulation

- MAPK Pathway: 4-OMGA inhibits the phosphorylation of p38, ERK1/2, and JNK, which are upstream regulators of AP-1, another transcription factor for inflammatory cytokines.
- ROS Scavenging: By reducing intracellular Reactive Oxygen Species (ROS), 4-OMGA dampens the redox-dependent activation of NF- κ B, creating a positive feedback loop of inflammation suppression.

Visualization: Molecular Mechanism



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Caption: 4-OMGA blocks inflammation by scavenging ROS and inhibiting IKK, thereby preventing I κ B α degradation and NF- κ B nuclear translocation.[1]

Preclinical Evidence

In Vitro: RAW 264.7 Macrophage Model

Studies utilizing the RAW 264.7 murine macrophage line stimulated with Lipopolysaccharide (LPS) have established the following efficacy profile:

- Effective Concentration (EC): 10 μ M – 100 μ M.
- IC50 (NO Inhibition): Approximately 20–30 μ M (varies by specific assay conditions).
- Cytotoxicity: Negligible cytotoxicity observed up to 100 μ M, ensuring effects are pharmacological, not toxicological.

Key Findings:

- iNOS/COX-2: Dose-dependent reduction in protein and mRNA expression.[3]
- Cytokines: Significant suppression of TNF- α and IL-6 secretion.[4]

In Vivo: Endotoxemia & Colitis

- Model: LPS-induced endotoxemia (sepsis model) in mice.
- Dosage: 10–50 mg/kg (Oral or I.P.).[5]
- Outcome: Reduced serum levels of NO, TNF- α , and IL-1 β ; improved survival rates compared to vehicle control.
- Relevance: Demonstrates that 4-OMGA is orally bioavailable and retains activity systemically, unlike many polyphenols that degrade rapidly.

Experimental Protocols (Self-Validating Systems)

Protocol A: Assessment of NO Inhibition in RAW 264.7 Cells

Objective: Quantify anti-inflammatory activity via Nitric Oxide (NO) suppression.[6]

Materials:

- RAW 264.7 cells (ATCC TIB-71).
- LPS (Escherichia coli 0111:B4).
- Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
- **4-O-Methylgallic Acid** (purity >98%).

Workflow:

- Seeding: Plate cells at

cells/mL in 24-well plates. Incubate for 18h to allow adherence.
- Pre-treatment: Replace media with serum-free DMEM containing 4-OMGA (0, 10, 30, 50, 100 μ M). Incubate for 1 hour.
 - Why: Pre-treatment ensures the compound is intracellularly active before the inflammatory cascade begins.
- Stimulation: Add LPS (Final concentration: 1 μ g/mL) to all wells except Negative Control. Incubate for 24 hours.
- Quantification:
 - Transfer 100 μ L of supernatant to a 96-well plate.
 - Add 100 μ L Griess Reagent.
 - Incubate 10 min at Room Temp (protect from light).
 - Measure Absorbance at 540 nm.
- Validation: Use L-NMMA (NOS inhibitor) as a Positive Control.

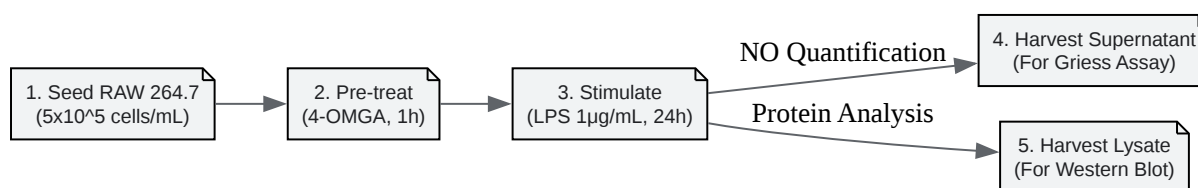
Protocol B: Western Blotting for NF- κ B Translocation

Objective: Confirm mechanism by observing p65 movement.

Workflow:

- Treatment: Treat cells as above, but harvest at 30 min and 60 min post-LPS (peak phosphorylation window).
- Fractionation: Use a Nuclear/Cytosolic Extraction Kit to separate lysates.
- Blotting Targets:
 - Cytosolic Fraction: Probe for I κ B α (expect degradation in LPS-only, preserved in 4-OMGA).
 - Nuclear Fraction: Probe for NF- κ B p65 (expect high levels in LPS-only, reduced in 4-OMGA).
- Loading Controls: Lamin B1 (Nuclear) and β -actin (Cytosolic).

Visualization: Experimental Workflow



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Caption: Step-by-step workflow for validating anti-inflammatory activity in vitro.

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